Phenylthiotri-n-butyltin

説明

It is a clear liquid with a density of 1.125 g/mL at 25°C and a boiling point of 125-128°C at 0.14 mmHg . This compound is part of the organotin family, which is known for its applications in organic synthesis, particularly in radical reactions.

準備方法

Phenylthiotri-n-butyltin can be synthesized through various methods. One common synthetic route involves the reaction of tributylstannyllithium with paraformaldehyde, followed by the protection of the resultant alcohol with α-chloroethyl ethyl ether. The organostannane is then transmetalated with one equivalent of butyllithium to furnish an α-alkoxymethyllithium reagent, which adds to carbonyl compounds . Industrial production methods often involve the reduction of corresponding chlorides with reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane .

化学反応の分析

Phenylthiotri-n-butyltin undergoes various types of chemical reactions, including:

Reduction: It acts as a radical reducing agent due to the relatively weak bond between tin and hydrogen.

Substitution: It can participate in substitution reactions, particularly with halides and selenides.

Cyclization: It is used in intramolecular radical cyclization reactions.

Major products formed from these reactions include reduced organic compounds, dehalogenated products, and cyclized structures.

科学的研究の応用

Organic Synthesis

PTBT serves as a reagent and catalyst in numerous organic synthesis reactions, particularly in:

- Radical Reductions : PTBT acts as a radical reducing agent, facilitating the reduction of various organic compounds.

- Deoxygenation Reactions : It is used to remove oxygen from organic substrates, enhancing the yield of desired products.

Industrial Chemistry

In industrial settings, PTBT is utilized for:

- Production of Organotin Compounds : It acts as a precursor for synthesizing other organotin derivatives.

- Thin Film Deposition : PTBT is employed in processes that require the deposition of thin films for electronic applications.

Pharmaceuticals

PTBT is significant in pharmaceutical research for:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It contributes to the development of intermediates and active compounds used in drug formulations.

- Biochemical Studies : Research has focused on its interactions with biological molecules, exploring its potential effects on cellular processes.

LED Manufacturing

The compound is also applied in the production of materials for:

- Light Emitting Diodes (LEDs) : PTBT's properties make it suitable for creating components used in LED technology.

Case Study 1: Organic Synthesis

In a study exploring the use of PTBT as a reducing agent, researchers demonstrated its effectiveness in reducing ketones to alcohols under mild conditions. The reaction yielded high purity products with minimal side reactions, highlighting PTBT's utility in organic synthesis.

Case Study 2: Pharmaceutical Intermediates

Research conducted on the synthesis of a key intermediate for an anti-cancer drug showcased PTBT's role in facilitating the formation of complex molecular structures. The study reported enhanced yields and reduced reaction times compared to traditional methods.

Case Study 3: LED Material Production

A recent investigation into the application of PTBT in LED manufacturing revealed its potential as a precursor for high-performance materials. The resulting compounds exhibited improved light-emitting efficiency and stability, making them suitable for commercial applications.

作用機序

The mechanism of action of tributyl(phenylsulfanyl)stannane involves the formation of stannyl radicals, which can participate in chain reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the reduction of organic compounds . The compound’s affinity for sulfur allows it to engage in specific reactions, such as the Barton-McCombie reaction and Barton decarboxylation .

類似化合物との比較

Phenylthiotri-n-butyltin is similar to other organotin compounds, such as:

Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.

Phenyltributyltin: Another organotin compound with similar applications in organic synthesis.

Tris(trimethylsilyl)silane: An alternative to tin hydrides in radical reactions due to its lower toxicity.

This compound is unique in its specific reactivity with sulfur-containing compounds and its applications in specialized industrial processes.

生物活性

Phenylthiotri-n-butyltin (PhTBT) is an organotin compound that has garnered attention due to its diverse biological activities, particularly in the fields of toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of PhTBT, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

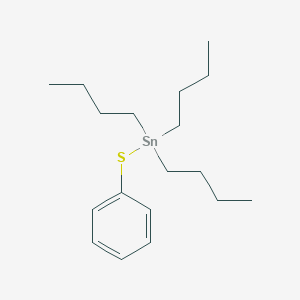

This compound is characterized by its tri-n-butyltin moiety attached to a phenylthio group. The general formula can be represented as CHOSn. The presence of the phenylthio group is significant as it influences the compound's lipophilicity and reactivity, which are crucial for its biological interactions.

The biological activity of PhTBT is largely attributed to its ability to interact with cellular membranes and various biomolecules. Key mechanisms include:

- Membrane Disruption : PhTBT has been shown to disrupt cellular membranes, leading to increased permeability and cell death. This is particularly relevant in cancer cells where membrane integrity is critical for survival .

- Cytotoxicity : Studies indicate that PhTBT exhibits significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that PhTBT was more cytotoxic than cisplatin in several tested cell lines, suggesting its potential as an anticancer agent .

- Metabolic Interference : PhTBT has been observed to inhibit glucose uptake in tumorigenic cells by affecting glucose transporter proteins, thereby disrupting the energy metabolism essential for cancer cell survival .

Anticancer Activity

PhTBT has been evaluated for its anticancer properties in several studies. In vitro assays have shown that it induces apoptosis in cancer cells through various pathways:

- Cell Line Studies : In a study involving CAL-27 (oral squamous carcinoma) and MCF-10A (non-tumorigenic breast epithelial) cells, PhTBT demonstrated dose-dependent cytotoxicity. At concentrations of 10 µM and above, it significantly inhibited cell viability .

- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through caspase activation assays and morphological analysis using fluorescence microscopy, indicating that PhTBT triggers programmed cell death in a manner similar to established chemotherapeutics .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Its structural characteristics allow it to penetrate bacterial membranes effectively:

- Bacterial Studies : Research indicates that organotin compounds like PhTBT can exert bactericidal effects against various strains of bacteria, although the specific efficacy against certain pathogens remains under investigation .

Toxicological Profile

Despite its potential therapeutic benefits, the toxicological aspects of PhTBT cannot be overlooked:

- Immunotoxicity : Exposure to organotin compounds has been associated with immunotoxic effects in animal models. A study reported significant immune system alterations in rats exposed to di-n-butyltin compounds, which raises concerns regarding the safety profile of related organotin compounds like PhTBT .

- Environmental Impact : The use of organotin compounds in marine antifouling applications has led to environmental contamination and toxicity in aquatic organisms. This necessitates careful consideration of their ecological footprint alongside their biological activities .

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of PhTBT derivatives in treating resistant cancer cell lines. Results indicated that certain modifications to the tin structure enhanced cytotoxicity while reducing toxicity towards normal cells, suggesting a promising avenue for targeted cancer therapy .

- Environmental Toxicity Assessment : An assessment of organotin compounds' impact on marine life revealed that exposure led to reproductive and developmental abnormalities in various aquatic species, underscoring the need for regulatory measures around their use .

Summary Table of Biological Activities

特性

IUPAC Name |

tributyl(phenylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZSLBCRQNKUPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309072 | |

| Record name | Tributyl(phenylthio)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17314-33-9 | |

| Record name | Tributyl(phenylthio)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17314-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(phenylthio)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(phenylsulfanyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。